2-Cyano-3-cyclohexyl-acrylic acid
Overview
Description
2-Cyano-3-cyclohexyl-acrylic acid is an organic compound characterized by the presence of a cyano group (-CN) and a cyclohexyl group attached to an acrylic acid backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with acrylic acid as the starting material.
Cyano Group Introduction: The cyano group can be introduced through a cyanoethylation reaction, where a cyanoethylating agent such as acrylonitrile is used.
Cyclohexyl Group Addition: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a strong Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-amino-3-cyclohexyl-acrylic acid.
Substitution: Substitution reactions can occur at the cyano or carboxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for carboxyl group substitution.
Major Products Formed:
Oxidation: Cyclohexylacrylic acid derivatives.
Reduction: Cyclohexylaminoacrylic acid derivatives.
Substitution: Halogenated derivatives of cyclohexylacrylic acid.
Scientific Research Applications
2-Cyano-3-cyclohexyl-acrylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Cyano-3-cyclohexyl-acrylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Cyanoacrylic Acid: Similar structure but lacks the cyclohexyl group.
Cyclohexylacrylic Acid: Similar structure but lacks the cyano group.
2-Cyano-3-phenyl-acrylic Acid: Similar cyano group but with a phenyl group instead of cyclohexyl.
Uniqueness: 2-Cyano-3-cyclohexyl-acrylic acid is unique due to the combination of the cyano and cyclohexyl groups, which impart distinct chemical and physical properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Properties
IUPAC Name |
(E)-2-cyano-3-cyclohexylprop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h6,8H,1-5H2,(H,12,13)/b9-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDOTYDLBYKQQY-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C(C#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C(\C#N)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.